N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide is a synthetic organic compound that features a furan ring, a piperazine ring, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-5-16-6-8-17(9-7-16)12-14(18)15-11-13-4-3-10-19-13/h3-4,10H,2,5-9,11-12H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSOXHGMMZKOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.
Formation of the 4-propylpiperazine intermediate: This involves the alkylation of piperazine with a propyl halide.
Coupling of intermediates: The furan-2-ylmethyl intermediate is then reacted with the 4-propylpiperazine intermediate in the presence of a coupling reagent to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors and enzymes in the body, potentially modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure with a methyl group instead of a propyl group.
N-(furan-2-ylmethyl)-2-(4-ethylpiperazin-1-yl)acetamide: Similar structure with an ethyl group instead of a propyl group.
N-(furan-2-ylmethyl)-2-(4-isopropylpiperazin-1-yl)acetamide: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide is unique due to the specific combination of the furan ring, the propyl-substituted piperazine ring, and the acetamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
